

Application Note: Synthesis Protocols for 7-Bromo-5-nitro-1H-benzimidazole

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Compound of Interest

Compound Name: 7-Bromo-5-nitro-1H-benzimidazole

CAS No.: 206759-50-4

Cat. No.: B1394095

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Part 1: Introduction & Retrosynthetic Analysis

Target Molecule Significance

7-Bromo-5-nitro-1H-benzimidazole is a critical pharmacophore scaffold. The C-7 bromine atom provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complexity, while the C-5 nitro group serves as a masked amine for further derivatization or as an electron-withdrawing modulator for biological activity.

Retrosynthetic Logic

Direct halogenation of 5-nitrobenzimidazole often yields mixtures of 4- and 7-isomers due to competing directing effects. To ensure regioselective purity, this protocol utilizes a de novo construction of the imidazole ring from a pre-functionalized benzene precursor.

- Disconnection: The C2-N1/C2-N3 bonds are cleaved to reveal the Formic Acid (C1 source) and Diamine synthons.
- Precursor: The key intermediate is 3-Bromo-5-nitro-1,2-phenylenediamine (also named 6-bromo-4-nitro-1,2-benzenediamine).

- Regiocontrol: Synthesizing the diamine precursor first locks the bromine and nitro groups in the correct relative positions (meta to each other, with the nitro group para to one amine and the bromine para to the other) before cyclization.

Part 2: Experimental Protocols

Safety Warning

- Bromine (Br₂): Highly corrosive and toxic. Handle only in a fume hood with appropriate PPE (gloves, face shield).
- Nitro Compounds: Potentially explosive if heated dry. Avoid shock and friction.
- Formic Acid: Corrosive and vesicant.

Stage 1: Regioselective Bromination of 4-Nitro-o-phenylenediamine

This step installs the bromine atom at the C6 position of the phenylenediamine ring. The amino group at C1 (para to the open C6 position) strongly activates this site, while the nitro group at C4 directs meta (reinforcing substitution at C6).

Reagents:

- 4-Nitro-1,2-phenylenediamine (Starting Material)[1][2]
- Bromine (Br₂)[1][3][4]
- Glacial Acetic Acid (AcOH)
- Sodium Bisulfite (NaHSO₃)

Protocol:

- Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 4-Nitro-1,2-phenylenediamine (15.3 g, 100 mmol) in Glacial Acetic Acid (150 mL). Stir at room temperature until fully dissolved.

- Cooling: Cool the dark red solution to 0–5 °C using an ice-water bath.
- Bromination: Dilute Bromine (16.0 g, 5.2 mL, 100 mmol) in Acetic Acid (20 mL). Add this solution dropwise over 45 minutes, maintaining the internal temperature below 10 °C.
 - Note: The slow addition prevents over-bromination.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The product (6-bromo isomer) is less polar than the starting material.
- Quenching: Pour the reaction mixture into Ice Water (500 mL) containing Sodium Bisulfite (2 g) to quench unreacted bromine.
- Isolation: A yellow-orange precipitate will form. Stir for 30 minutes. Filter the solid under vacuum.
- Purification: Wash the filter cake with cold water (3 x 50 mL). Recrystallize from Ethanol/Water (9:1) if necessary.
- Yield: Expected yield: 85–90% (approx. 19–20 g).
 - Intermediate ID: 3-Bromo-5-nitro-1,2-phenylenediamine.

Stage 2: Phillips Cyclization to 7-Bromo-5-nitro-1H-benzimidazole

The diamine is cyclized using formic acid, which acts as both the solvent and the C1 carbon source.

Reagents:

- 3-Bromo-5-nitro-1,2-phenylenediamine (from Stage 1)
- Formic Acid (88-98%)
- Hydrochloric Acid (4N)

- Ammonium Hydroxide (28% NH₃)

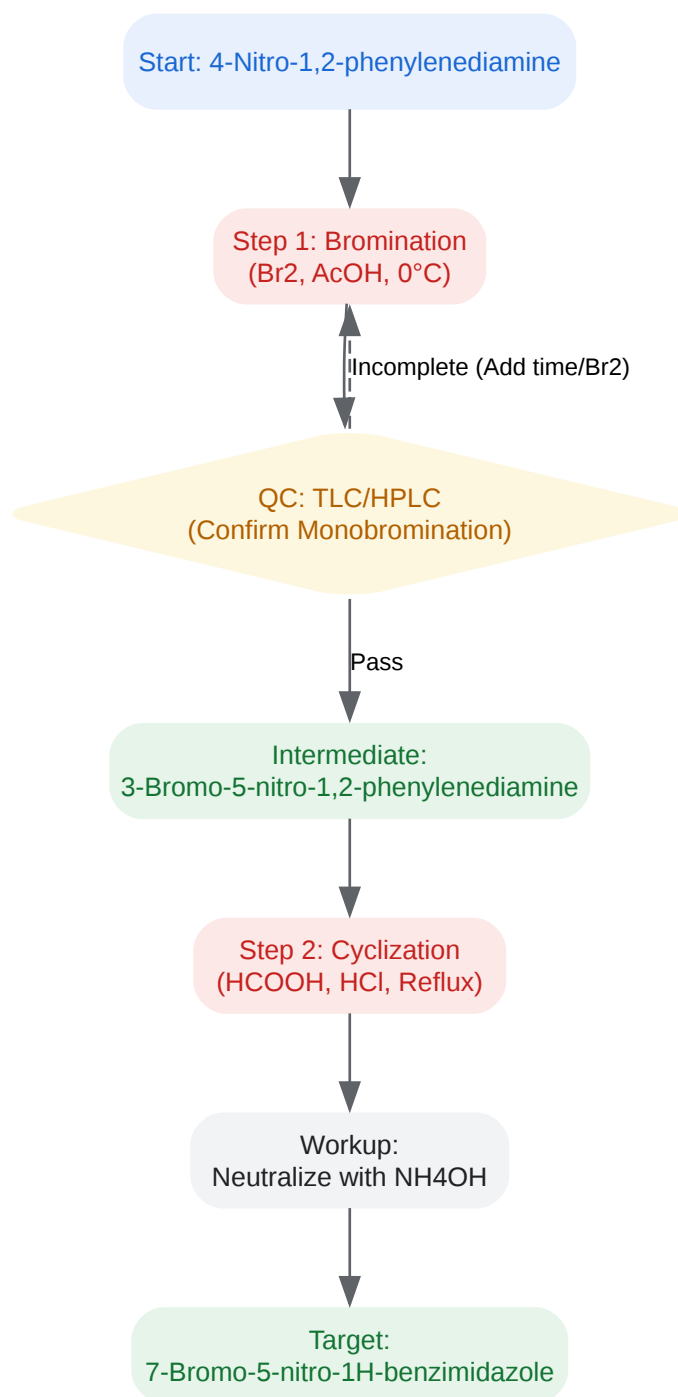
Protocol:

- Setup: In a 250 mL round-bottom flask, suspend 3-Bromo-5-nitro-1,2-phenylenediamine (11.6 g, 50 mmol) in Formic Acid (50 mL).
- Acid Catalysis: Add 4N HCl (20 mL). The mineral acid catalyzes the dehydration step of the cyclization.
- Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours.
 - Checkpoint: The reaction is complete when the starting diamine spot disappears on TLC (MeOH:DCM 1:9).
- Workup: Cool the reaction mixture to room temperature. Dilute with Ice Water (100 mL).
- Neutralization: Slowly add Ammonium Hydroxide with stirring until the pH reaches 8–9. The benzimidazole product will precipitate as a pale yellow/tan solid.
 - Caution: Exothermic neutralization.
- Filtration: Collect the solid by vacuum filtration. Wash copiously with water to remove ammonium salts.
- Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.
- Final Yield: Expected yield: 80–85% (approx. 9.5–10 g).

Part 3: Visualization & Workflows

Synthesis Workflow Diagram

The following diagram illustrates the critical path from raw materials to the purified target, highlighting decision points and quality checks.



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Caption: Step-by-step reaction workflow for the regioselective synthesis of **7-Bromo-5-nitro-1H-benzimidazole**.

Reaction Scheme & Mechanism

This diagram details the chemical transformation and atom mapping.



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Caption: Chemical pathway: Bromination at C6 of the diamine followed by cyclization with formic acid.

Part 4: Analytical Data & Quality Control

To ensure the trustworthiness of the synthesized compound, compare your results against these expected values.

Physicochemical Properties Table[1]

Property	Value / Observation	Notes
Appearance	Pale yellow to tan powder	Darkening indicates oxidation/impurities.
Melting Point	228–232 °C (dec.)	Sharp range indicates high purity.
Solubility	DMSO, DMF, Hot Ethanol	Poorly soluble in water/DCM.
R _f Value	0.55	Solvent: DCM:MeOH (9:1)

Expected ¹H NMR Data (DMSO-d₆, 400 MHz)

The regiochemistry is confirmed by the coupling pattern of the aromatic protons.

- δ 13.2 ppm (br s, 1H): Imidazole NH (exchangeable with D₂O).
- δ 8.65 ppm (s, 1H): C2-H (Imidazole proton). Sharp singlet.
- δ 8.50 ppm (d, J = 2.0 Hz, 1H): C4-H (Between NO₂ and NH). Deshielded by NO₂.
- δ 8.25 ppm (d, J = 2.0 Hz, 1H): C6-H (Between NO₂ and Br).
- Interpretation: The presence of two doublets with a small meta-coupling constant (J ~ 2.0 Hz) confirms the 1,3-relationship of the protons on the benzene ring, consistent with the 4,6-disubstitution pattern (tautomeric to 5,7).

Part 5: References

- Regioselective Bromination of Anilines:
 - Topic: Electrophilic aromatic substitution mechanism and selectivity in activated rings.
 - Source:
- Benzimidazole Synthesis (Phillips Condensation):
 - Topic: General method for cyclization of o-phenylenediamines with formic acid.
 - Source:
- Characterization of Nitrobenzimidazoles:
 - Topic: NMR shift data and structural elucidation of substituted benzimidazoles.
 - Source:
- Synthesis of 5-Nitro-benzimidazole derivatives:
 - Topic: Detailed experimental procedures for similar nitro-benzimidazole scaffolds.
 - Source:

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